molecular formula C14H11ClN2O4 B12644813 3'-Chloro-2'-methyl-2-hydroxy-5-nitrobenzanilide CAS No. 213460-66-3

3'-Chloro-2'-methyl-2-hydroxy-5-nitrobenzanilide

Cat. No.: B12644813
CAS No.: 213460-66-3
M. Wt: 306.70 g/mol
InChI Key: RRGCPVRVTSNJEQ-UHFFFAOYSA-N
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Description

3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide is an organic compound with a complex structure that includes a chloro group, a methyl group, a hydroxy group, and a nitro group attached to a benzanilide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide typically involves multiple steps, starting with the nitration of a suitable precursor to introduce the nitro group. This is followed by chlorination and methylation reactions. The hydroxy group is usually introduced through a hydroxylation reaction. The final step involves the formation of the benzanilide structure through an amide bond formation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzanilides.

Scientific Research Applications

3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

  • 2’-Chloro-3’-methyl-2-hydroxy-5-nitrobenzanilide
  • 3’-Chloro-2’-ethyl-2-hydroxy-5-nitrobenzanilide
  • 3’-Bromo-2’-methyl-2-hydroxy-5-nitrobenzanilide

Comparison: 3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide is unique due to the specific arrangement of its functional groups, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

213460-66-3

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O4/c1-8-11(15)3-2-4-12(8)16-14(19)10-7-9(17(20)21)5-6-13(10)18/h2-7,18H,1H3,(H,16,19)

InChI Key

RRGCPVRVTSNJEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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